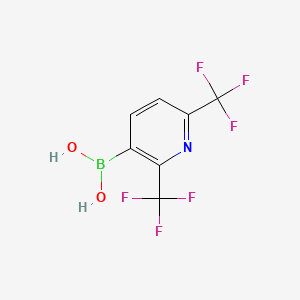
(4-Octylphenyl)(oxiran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Octylphenyl)(oxiran-2-yl)methanol is a chemical compound with the molecular formula C17H26O2 and a molecular weight of 262.39 g/mol It is characterized by the presence of an oxirane (epoxide) ring and a phenyl group substituted with an octyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Octylphenyl)(oxiran-2-yl)methanol typically involves the reaction of 4-octylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate glycidyl ether, which is subsequently hydrolyzed to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Octylphenyl)(oxiran-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated products.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols, while substitution reactions can produce a variety of substituted phenyl derivatives .
Applications De Recherche Scientifique
(4-Octylphenyl)(oxiran-2-yl)methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (4-Octylphenyl)(oxiran-2-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-(4-Methoxyphenyl)oxiran-2-yl)methanol: Similar structure with a methoxy group instead of an octyl chain.
(3-(4-Chlorophenyl)oxiran-2-yl)methanol: Contains a chlorine atom instead of an octyl chain.
Uniqueness
(4-Octylphenyl)(oxiran-2-yl)methanol is unique due to the presence of the long octyl chain, which imparts distinct physical and chemical properties compared to its analogs. This structural feature can influence its solubility, reactivity, and interactions with other molecules .
Propriétés
Formule moléculaire |
C17H26O2 |
|---|---|
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
(4-octylphenyl)-(oxiran-2-yl)methanol |
InChI |
InChI=1S/C17H26O2/c1-2-3-4-5-6-7-8-14-9-11-15(12-10-14)17(18)16-13-19-16/h9-12,16-18H,2-8,13H2,1H3 |
Clé InChI |
OAJHNGUUQRWXSS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)C(C2CO2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B11858697.png)
![1-(3-Chlorophenyl)-4-imino-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-amine](/img/structure/B11858705.png)
![Benzo[d]isothiazol-5-yl benzoate](/img/structure/B11858707.png)

![6-[Hydroxy(phenyl)methylidene]-2-methylpyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B11858720.png)


![6-Ethyl-1,3,4,6,7,8-hexahydro-4,6,8,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11858752.png)

![1-(3-Ethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11858756.png)



